
Ajugalide D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ajugalide D is a neoclerodane diterpenoid compound isolated from the plant Ajuga taiwanensis, which belongs to the Lamiaceae family . This compound is part of a group of bioactive metabolites known for their diverse biological activities, including antibacterial, antifungal, and cytotoxic properties .
Vorbereitungsmethoden
Ajugalide D is typically isolated from the herb Ajuga taiwanensis through phytochemical investigation . The isolation process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques and its structure elucidated through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Analyse Chemischer Reaktionen
Ajugalide D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Ajugalide D has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Ajugalide D involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with essential metabolic processes . In cancer cells, this compound induces apoptosis (programmed cell death) by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .
Vergleich Mit ähnlichen Verbindungen
Ajugalide D is structurally similar to other neoclerodane diterpenoids such as ajugalide A, ajugalide B, and ajugalide C . it is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities . Other similar compounds include ajugapantin A and ajugamarin C1, which also exhibit antimicrobial and cytotoxic properties .
Eigenschaften
Molekularformel |
C21H32O6 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
methyl (1R,4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3/t12-,14+,15+,16-,17+,20+,21+/m1/s1 |
InChI-Schlüssel |
BDMPRXRGZXNSLR-WLOBYMLMSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@]2([C@@H](CCC[C@@H]2[C@@]1(C)C[C@@H](C3=CC(=O)OC3)O)C(=O)OC)C)O |
Kanonische SMILES |
CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)

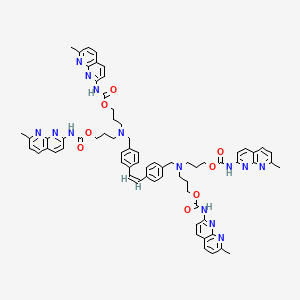

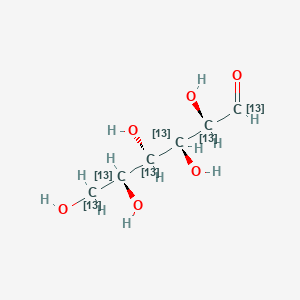
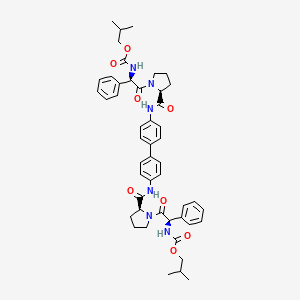

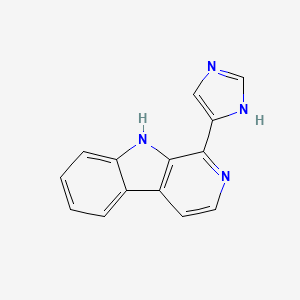
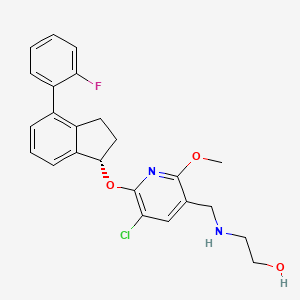
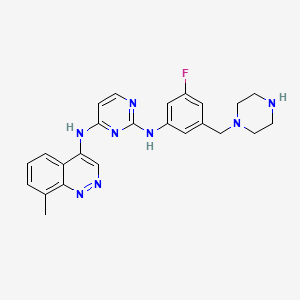
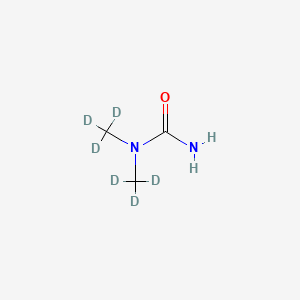
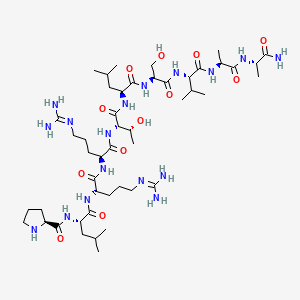
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)
